N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride
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Overview
Description
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound features a pyrrolidine ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the pyrrolidine ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the pyrrolidine ring.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the pyrrolidin-3-yloxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the pyrrolidin-3-yloxy group.
Uniqueness
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride is unique due to the presence of both the pyrrolidine ring and the acetamide moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H21ClN2O2 |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-[1-(4-pyrrolidin-3-yloxyphenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H |
InChI Key |
UYEQZIREUAILIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl |
Origin of Product |
United States |
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